molecular formula C13H7NO5S B2795895 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one CAS No. 417701-01-0

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one

Cat. No.: B2795895
CAS No.: 417701-01-0
M. Wt: 289.26
InChI Key: NGGKZEUPYOGAHM-UHFFFAOYSA-N
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Description

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoxathiol ring system substituted with a hydroxy group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl acetic acid with 2-mercaptobenzoxazole under acidic conditions, followed by oxidation to introduce the hydroxy group at the 5-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxathiol derivatives.

Scientific Research Applications

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, interfere with cellular processes, or bind to specific receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-3-hydroxyflavone: Similar in structure but with a flavone core.

    4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate: Contains similar functional groups but with a different core structure.

    4-hydroxy-7-methoxycoumarin: Shares the hydroxy group but differs in the core structure and other substituents.

Uniqueness

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one is unique due to its benzoxathiol ring system combined with hydroxy and nitrophenyl substituents. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO5S/c15-9-5-10(12-11(6-9)20-13(16)19-12)7-1-3-8(4-2-7)14(17)18/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGKZEUPYOGAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one
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